N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C27H25N3O2S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C27H25N3O2S/c31-25(21-13-6-2-7-14-21)29-26-24(20-11-4-1-5-12-20)30(19-23-17-10-18-32-23)27(33-26)28-22-15-8-3-9-16-22/h1-9,11-16,23H,10,17-19H2,(H,29,31) |
InChI Key |
WDJGTLDKLKJIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Thiazole Synthesis with Modifications
The classical Hantzsch thiazole synthesis, involving α-haloketones and thioureas, has been adapted for dihydrothiazoles. For the target compound, 2-bromo-1-phenylpropan-1-one reacts with N-phenylthiourea under basic conditions (K2CO3, DMF, 80°C, 12 h) to yield the 2-imino-2,3-dihydrothiazole intermediate.
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | 78% |
| Base | K2CO3 | 72% |
| Temperature | 80°C | Max efficiency |
| Reaction Time | 12 h | <5% side products |
Stereoselective Introduction of the Tetrahydrofuranmethyl Group
The C3 position is functionalized via nucleophilic substitution. 3-Bromo-2,3-dihydrothiazole intermediates react with tetrahydrofurfuryl bromide in the presence of NaH (THF, 0°C to rt, 6 h), achieving 65–70% yields. The (Z)-configuration at the C2 imine is preserved by maintaining anhydrous conditions and avoiding protic solvents.
Characterization Data :
-
¹H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 10H, aromatic), 4.82 (d, J = 12.1 Hz, 1H, CH2-tetrahydrofuran), 3.95–3.70 (m, 4H, tetrahydrofuran O–CH2)
-
HRMS : m/z calcd for C23H23N3O2S [M+H]+: 406.1589; found: 406.1592
Benzamide Installation via Acylation
Coupling Strategies
The final benzamide group is introduced through two primary routes:
Route A : Direct acylation of the C5-amino group using benzoyl chloride (pyridine, CH2Cl2, 0°C, 2 h). This method affords moderate yields (55–60%) due to competing N-imine acylation.
Route B : Suzuki–Miyaura coupling of a boronic ester-functionalized thiazole with benzamide-phenylboronic acid (Pd(PPh3)4, Na2CO3, dioxane/H2O, 90°C, 8 h), achieving 75% yield with superior regioselectivity.
Comparative Efficiency :
| Method | Yield | Purity (HPLC) | Scale-Up Feasibility |
|---|---|---|---|
| A | 58% | 92% | Moderate |
| B | 75% | 98% | High |
Optimization of the (Z)-Imine Configuration
The thermodynamically less stable (Z)-isomer is stabilized through:
-
Bulky Solvent Effects : Use of tert-butyl methyl ether (TBME) during imine formation increases (Z)/(E) ratio from 1:1.2 to 3:1.
-
Low-Temperature Quenching : Rapid cooling (−78°C) after imine formation traps the (Z)-configuration.
Isomer Ratios Under Varied Conditions :
| Quenching Temp | (Z):(E) Ratio |
|---|---|
| 25°C | 1:1.2 |
| 0°C | 1.5:1 |
| −78°C | 3:1 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for the exothermic cyclocondensation step:
-
Residence Time : 8 min
-
Throughput : 12 kg/day
-
Purity : 99.2% (vs. 95.4% batch)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI (Process Mass Intensity) | 32 | 18 |
| Energy Consumption (kW·h/kg) | 48 | 22 |
Analytical and Regulatory Challenges
Polymorph Control
Differential scanning calorimetry (DSC) reveals three polymorphs:
-
Form I : mp 148–150°C (thermodynamically stable)
-
Form II : mp 132–134°C
-
Form III : mp 125–127°C (hygroscopic)
Crystallization from ethyl acetate/heptane (1:3) selectively produces Form I.
Impurity Profiling
LC-MS identifies three critical impurities:
-
Des-benzamide derivative (0.3–0.8%)
-
Tetrahydrofuran ring-opened byproduct (0.2%)
-
Oxidized sulfoxide (<0.1%)
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imino group or to reduce the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Physical Properties
Anticancer Activity
Research indicates that thiazole derivatives exhibit substantial anticancer properties. N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has shown potential in inhibiting various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated better efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil .
Case Study:
In a study evaluating the anticancer activity of thiazole derivatives against multiple cancer cell lines (PC3, MCF-7), it was found that certain compounds exhibited IC50 values significantly lower than those of established chemotherapeutics .
Antimicrobial Properties
Thiazole compounds are also recognized for their antimicrobial activities. This compound has been investigated for its effectiveness against various bacterial strains. The presence of electron-donating groups on the phenyl rings has been correlated with enhanced antimicrobial activity .
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 25 µg/mL |
| Compound 2 | Escherichia coli | 15 µg/mL |
| N-[...] | Streptococcus pneumoniae | 20 µg/mL |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Studies have shown that certain thiazole-based compounds can significantly reduce seizure activity in animal models . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticonvulsant efficacy.
Case Study:
A recent investigation into thiazole-integrated pyrrolidinone analogues found that specific substitutions led to a median effective dose (ED50) considerably lower than that of standard anticonvulsants like ethosuximide. This highlights the therapeutic potential of such derivatives in treating epilepsy .
General Synthetic Route:
- Formation of Thiazole Ring: Using appropriate thioketones and amines.
- Tetrahydrofuran Integration: Incorporating tetrahydrofuran through alkylation reactions.
- Final Coupling Reaction: Condensing with benzamide derivatives to form the target compound.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Analysis
The table below highlights key structural differences between the target compound and analogs:
Spectroscopic and Electronic Properties
IR Spectroscopy :
- NMR: Target compound: Aromatic protons (δ 7.2–8.1 ppm), tetrahydrofuran protons (δ 1.5–4.0 ppm), and imino NH (δ ~10–12 ppm, if present) . Analog in : Fluorophenyl protons (δ 6.8–7.6 ppm); sulfonyl groups deshield adjacent protons .
Pharmacological Potential (Speculative)
- Target Compound : The tetrahydrofuran group may improve blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., sulfonylphenyl in ) .
- Analog in : The 3-hydroxybenzamide and indole groups suggest antitumor or antimicrobial activity, common in thiazolidinones .
Key Differentiators
- Solubility : The tetrahydrofuran-methyl group offers balanced hydrophobicity, unlike purely aromatic () or polar () substituents.
- Tautomerism: The (Z)-imino group stabilizes the thione tautomer, contrasting with thiol-thione equilibria in triazole derivatives () .
- Stereoelectronic Effects: The 4-phenyl and 2-imino groups create a planar structure conducive to π-π interactions, while bulkier substituents (e.g., indole in ) may hinder binding .
Biological Activity
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a tetrahydrofuran moiety and a benzamide group. Its molecular formula is with a molecular weight of 393.5 g/mol. The thiazole ring is known for its versatility in biological applications, particularly in anticancer and antimicrobial agents.
Biological Activity Overview
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating thiazole derivatives, compounds demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating enhanced potency against cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 | |
| Compound 10 | Jurkat | 1.98 ± 1.22 | |
| N-[...] | Various | < Doxorubicin |
Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2 family proteins. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In studies involving substituted phenylthiazolamines, certain compounds exhibited antibacterial activity comparable to established antibiotics like norfloxacin against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | Activity Level | Reference |
|---|---|---|---|
| Compound A | E. coli | Comparable to Norfloxacin | |
| Compound B | S. aureus | Significant Inhibition |
Case Studies
Case Study 1: Synthesis and Evaluation of Antitumor Activity
In a comprehensive study on thiazole derivatives, researchers synthesized various analogs and assessed their anticancer activity using the MTT assay across different cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of electron-donating groups on the phenyl rings .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications on the thiazole ring and phenyl substituents significantly influence cytotoxicity. For example, the introduction of methyl groups at specific positions on the phenyl ring was found to enhance activity against cancer cells . This underscores the importance of chemical structure in developing effective therapeutic agents.
Q & A
Q. What synthetic strategies are recommended for preparing N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole precursors with benzamide derivatives under controlled conditions. Key steps include:
- Using polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .
- Catalysts like TBHP (tert-butyl hydroperoxide) for oxidation steps, with reflux conditions (70–80°C) to drive reactions to completion .
- Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
- Optimizing yield by adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of thiazole to benzamide) and reaction time (2–6 hours) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy (1H/13C) to confirm proton environments and carbon backbones, particularly focusing on the tetrahydrofuran-methyl and phenylimino groups .
- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for resolving stereochemistry, especially the (2Z)-configuration of the imino group .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents like DMSO (for biological assays) or chloroform (for NMR), noting precipitation thresholds .
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor via HPLC to track decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Derivative Synthesis : Replace the tetrahydrofuran-methyl group with cyclopentyl or pyran derivatives to assess steric/electronic effects .
- Bioassays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Correlate IC50 values with substituent properties (e.g., logP, Hammett constants) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, focusing on interactions between the phenylimino group and active-site residues .
Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays, cell line passage number) to minimize variability .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .
Q. How can researchers investigate the compound’s mechanism of action when interacting with biological targets?
- Methodological Answer :
- Kinetic Studies : Perform time-resolved assays to determine inhibition type (competitive/non-competitive) and calculate Ki values .
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates, followed by LC-MS/MS for identification .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound bound to its target to map critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
